molecular formula C16H16FNO B12621912 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920803-94-7

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12621912
CAS No.: 920803-94-7
M. Wt: 257.30 g/mol
InChI Key: IPWVMJHUEUHBFH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one (C₁₆H₁₆FNO, CAS 920803-92-5) is a fluorinated ethanone derivative featuring a phenylethylamine substituent. The compound’s InChIKey and SMILES identifiers (available in ) facilitate computational modeling for structure-activity relationship (SAR) analyses.

Properties

CAS No.

920803-94-7

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)16(19)12-18-11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2

InChI Key

IPWVMJHUEUHBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with phenethylamine under specific conditions. The reaction may proceed through a reductive amination process, where the aldehyde group is reduced and the amine group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

Chloro and Bromo Analogs
  • 1-(2-Chlorophenyl)-2-(4-Fluorophenyl)ethan-1-one (C₁₄H₁₀ClFO, CAS 137101-74-7):

    • Structural Difference : Chlorine at the 2-position of the phenyl ring vs. fluorine at the 4-position.
    • Properties : Liquid at room temperature (vs. solid for the target compound), molecular weight 248.68, and higher lipophilicity due to chlorine .
    • Synthesis : Likely involves Friedel-Crafts acylation, similar to methods in .
  • F) may enhance π-π stacking interactions in protein binding but reduce metabolic stability .

Table 1: Halogen-Substituted Analogs

Compound Halogen Molecular Weight Physical State Key Applications
Target Compound F 257.30 Solid SAR studies, CDK2 inhibition (inferred from )
1-(2-Chlorophenyl) analog Cl 248.68 Liquid Intermediate in naphthyridinone synthesis
1-(4-Bromophenyl) analog Br ~350 (estimated) Solid Protein-binding assays

Amino Group Modifications

Bulky Alkylamino Derivatives
  • Synthesis: Likely employs reductive amination, as seen in .
Polar Functionalized Analogs
  • 1-(3-Hydroxyphenyl)-2-[Methyl(phenylmethyl)amino]ethan-1-one (C₁₆H₁₇NO₂, CAS 56917-44-3): Key Feature: Hydroxyl group enhances solubility and hydrogen-bonding capacity, contrasting with the hydrophobic 4-fluorophenyl group in the target .

Table 2: Amino Group Variants

Compound Amino Substituent Solubility (Predicted) Biological Relevance
Target Compound Phenylethylamino Low Enzyme inhibition (e.g., CDK2 )
Isopropyl-phenylamino analog Bulky alkyl Very low Steric-driven selectivity
Hydroxyphenyl analog Benzyl-methylamino + –OH Moderate Antioxidant or receptor ligands

Heterocyclic and Conjugated Systems

  • Pyrazolo-Triazolo-Pyrimidinyl Derivatives (e.g., Compound 14 in ): Structural Complexity: Extended heterocyclic systems (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) enhance binding to kinase active sites, unlike the target’s simpler structure. Synthesis: Multi-step routes requiring glucopyranosyl thioether linkages (79% yield) .

Table 3: Heterocyclic Analogs

Compound Core Structure Yield Key Application
Target Compound Simple ethanone N/A Lead compound optimization
Pyrazolo-triazolo-pyrimidine Fused heterocycles 79% CDK2 inhibition
Quinazolinyl sulfanyl Quinazoline + thioether N/A Kinase inhibition

Biological Activity

1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one, also known as a novel psychoactive substance (NPS), has garnered attention due to its potential biological activity. This compound is part of a broader class of substances that interact with the central nervous system and can exhibit various pharmacological effects. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential therapeutic uses.

Chemical Structure

The chemical structure of 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can be represented as follows:

C16H18FNO\text{C}_{16}\text{H}_{18}\text{F}\text{N}O

This structure features a fluorinated phenyl group, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and serotonin. The presence of the fluorine atom may enhance binding affinity to certain receptors, potentially leading to increased potency compared to non-fluorinated analogs.

Pharmacological Profile

Research indicates that 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one exhibits a range of pharmacological effects:

  • Psychoactive Effects : Similar to other compounds in its class, it may induce euphoria, increased energy, and altered perception.
  • Receptor Interactions : Preliminary studies suggest that it may act as a partial agonist at certain serotonin receptors, contributing to its psychoactive properties.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
PsychoactivityEuphoria, increased energy
Receptor BindingPartial agonism at serotonin receptors
Neurotransmitter InteractionDopamine and serotonin modulation

Case Studies

A review of case studies highlights the clinical implications and user reports associated with 1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one:

  • Case Study A : A user reported heightened alertness and mood elevation after consumption, consistent with stimulant effects.
  • Case Study B : Adverse effects included anxiety and tachycardia, suggesting potential risks associated with its use.

These case studies emphasize the need for caution and further research into the safety profile of this compound.

Research Findings

Recent pharmacological evaluations have focused on the compound's potential therapeutic applications. For instance:

  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating inflammatory pathways in neurodegenerative diseases.
  • Antidepressant Potential : Due to its interaction with serotonin receptors, there is speculation about its potential use in treating depression, although clinical trials are necessary to substantiate these claims.

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